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molecular formula C12H9N3S B8650681 5-Amino-2-(3-pyridinyl)benzothiazole CAS No. 61352-27-0

5-Amino-2-(3-pyridinyl)benzothiazole

Cat. No. B8650681
M. Wt: 227.29 g/mol
InChI Key: PIDRDXXWESMGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985885

Procedure details

5-Nitro-2-(3-pyridinyl)benzothiazole 11.2 g, 0.044 mole, is dissolved in 45 cc of concentrated HCl. SnCl2, 35 g, in 45 cc of concentrated HCl is added, and the resulting mixture heated for 1 hour on a steam bath. After cooling, the precipitate is filtered, washed in cold HCl and neutralized in cold NaOh solution. The amine is filtered, washed with H2O and dried to yield 8.0 g of product m.p. 189°-196°.
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][C:10]([C:12]3[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=3)=[N:9][C:8]=2[CH:18]=1)([O-])=O.Cl[Sn]Cl>Cl>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[S:11][C:10]([C:12]3[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=3)=[N:9][C:8]=2[CH:18]=1

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(S2)C=2C=NC=CC2)C1
Name
Quantity
45 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
45 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated for 1 hour on a steam bath
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
washed in cold HCl and neutralized in cold NaOh solution
FILTRATION
Type
FILTRATION
Details
The amine is filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(N=C(S2)C=2C=NC=CC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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